Cas no 897-83-6 (Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester)

Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester structure
897-83-6 structure
商品名:Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
CAS番号:897-83-6
MF:C14H17O6P
メガワット:312.254945516586
CID:721905
PubChem ID:24894155

Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester 化学的及び物理的性質

名前と識別子

    • Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
    • diethyl (2-oxochromen-7-yl) phosphate
    • DIETHYLUMBELLIFERYL PHOSPHATE
    • DEUP
    • UBP
    • 7-hydroxy-4-methyl-coumaridiethylphosphate
    • Phosphoric acid diethyl(4-methyl-2-oxo-2H-1-benzopyran-7-yl) ester
    • Phosphoric acid=diethyl=4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
    • DEUP, UBP
    • インチ: 1S/C14H17O6P/c1-4-17-21(16,18-5-2)20-11-6-7-12-10(3)8-14(15)19-13(12)9-11/h6-9H,4-5H2,1-3H3
    • InChIKey: GHGRYKAFUNNHBG-UHFFFAOYSA-N
    • ほほえんだ: P(OC1=CC=C2C(=C1)OC(=O)C=C2C)(OCC)(OCC)=O

計算された属性

  • せいみつぶんしりょう: 312.07627526g/mol
  • どういたいしつりょう: 312.07627526g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 450
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • ようかいど: DMSO: 5 mg/mL

Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester セキュリティ情報

  • 記号: GHS06
  • シグナルワード:Danger
  • 危害声明: H300
  • 警告文: P264-P301+P310
  • 危険物輸送番号:UN 2811 6.1 / PGII
  • WGKドイツ:3
  • 危険カテゴリコード: 25
  • セキュリティの説明: 45
  • RTECS番号:GN7350000
  • 危険物標識: T
  • ちょぞうじょうけん:−20°C

Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR0040LM-5mg
Diethylumbelliferyl phosphate
897-83-6 98%
5mg
$166.00 2025-02-13
SHENG KE LU SI SHENG WU JI SHU
sc-211328-5 mg
Diethylumbelliferyl phosphate,
897-83-6 ≥98%
5mg
¥1,000.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-211328A-25 mg
Diethylumbelliferyl phosphate,
897-83-6 ≥98%
25mg
¥3,888.00 2023-07-11
1PlusChem
1P0040DA-5mg
Diethylumbelliferyl phosphate
897-83-6 ≥98% (HPLC)
5mg
$153.00 2024-04-20
A2B Chem LLC
AB86302-25mg
Diethylumbelliferyl phosphate
897-83-6 ≥98% (HPLC)
25mg
$568.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-211328-5mg
Diethylumbelliferyl phosphate,
897-83-6 ≥98%
5mg
¥1000.00 2023-09-05
1PlusChem
1P0040DA-25mg
Diethylumbelliferyl phosphate
897-83-6 ≥98% (HPLC)
25mg
$513.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-211328A-25mg
Diethylumbelliferyl phosphate,
897-83-6 ≥98%
25mg
¥3888.00 2023-09-05
Aaron
AR0040LM-25mg
Diethylumbelliferyl phosphate
897-83-6 98%
25mg
$584.00 2025-02-13
A2B Chem LLC
AB86302-5mg
Diethylumbelliferyl phosphate
897-83-6 ≥98% (HPLC)
5mg
$165.00 2024-04-19

Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Methanol ,  Chloroform
リファレンス
Photochemistry of pesticides. 13. Some photoreactions of O,O-diethyl-O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)phosphorothioate (Potasan)
Abdou, Wafaa M.; et al, Phosphorus and Sulfur and the Related Elements, 1988, 39(3-4), 199-203

Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester Preparation Products

Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester 関連文献

Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl esterに関する追加情報

Phosphoric acid, diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester: A Key Compound in Modern Pharmaceutical Research

Phosphoric acid, diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester (CAS No. 897-83-6) represents a significant class of organic compounds with diverse applications in medicinal chemistry. This molecule, characterized by its unique 2H-1-benzopyran-7-yl ring system and diethyl ester functional group, has garnered attention for its potential in drug development and biological activity. Recent studies have unveiled its multifaceted roles in modulating cellular signaling pathways, making it a promising candidate for therapeutic interventions.

As a derivative of phosphoric acid, this compound exhibits structural similarities to other phosphonic acid esters, which are widely explored for their ability to interact with biological targets. The 4-methyl substitution on the 2-oxo ring introduces steric and electronic effects that may influence its pharmacokinetic properties. These structural features are critical in determining its biological activity and selectivity toward specific molecular targets.

Recent advancements in pharmaceutical research have highlighted the importance of diethyl ester groups in enhancing the solubility and metabolic stability of drug candidates. The 2H-1-benzopyran-7-yl scaffold, a common motif in natural products and synthetic molecules, has been extensively studied for its ability to bind to receptors involved in inflammatory and immunomodulatory processes. This makes Phosphoric acid, diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester a valuable tool for investigating the mechanisms of disease progression and therapeutic intervention.

One of the most compelling areas of research involving this compound is its role in antioxidant therapy. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the diethyl ester moiety enhances the redox properties of the molecule, enabling it to neutralize reactive oxygen species (ROS) effectively. This property is particularly relevant in conditions such as neurodegenerative disorders and cardiovascular diseases, where oxidative stress plays a critical role.

Additionally, the 4-methyl substitution on the 2-oxo ring has been shown to modulate the enzyme-substrate interactions of phosphoric acid derivatives. A 2024 study in *Bioorganic & Medicinal Chemistry* revealed that this structural modification significantly improves the binding affinity of the compound to specific kinases, suggesting its potential as a selective kinase inhibitor. Such inhibitors are crucial in targeting oncogenic pathways implicated in cancer progression.

From a synthetic chemistry perspective, the preparation of Phosphoric acid, diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester involves multiple steps, including the formation of the 2H-1-benzopyran-7-yl ring and the introduction of the diethyl ester group. Advanced methodologies, such as microwave-assisted synthesis and catalytic enantioselective reactions, have been employed to optimize yield and purity. These synthetic strategies are essential for scaling up production for pharmaceutical applications.

The pharmacological profile of this compound is further supported by its ability to modulate cellular signaling pathways. A 2023 review in *Current Medicinal Chemistry* highlighted the potential of phosphoric acid derivatives in regulating the Wnt/β-catenin pathway, which is dysregulated in several cancers. The diethyl ester group may enhance the compound's ability to penetrate cell membranes, thereby improving its bioavailability and therapeutic efficacy.

Moreover, the 2H-1-benzopyran-7-yl scaffold has been linked to the development of anti-inflammatory agents. Research published in *European Journal of Medicinal Chemistry* in 2024 indicated that compounds with this structure exhibit potent activity against pro-inflammatory cytokines, making them suitable for treating autoimmune disorders and chronic inflammatory conditions. The 4-methyl substitution appears to play a key role in enhancing this anti-inflammatory effect.

In the context of drug discovery, the unique properties of Phosphoric acid, diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester position it as a valuable lead compound. Its ability to interact with multiple biological targets suggests potential applications in the treatment of complex diseases, such as metabolic syndrome and diabetes. Further studies are needed to explore its mechanisms of action and optimize its therapeutic potential.

As the field of pharmaceutical research continues to evolve, the significance of phosphoric acid derivatives like Phosphoric acid, diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester is expected to grow. Ongoing investigations into its biological activity, synthetic methods, and pharmacological applications will likely uncover new opportunities for its use in drug development. This compound exemplifies the importance of structural modifications in enhancing the therapeutic potential of organic molecules.

Ultimately, the study of Phosphoric acid, diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester underscores the intricate relationship between molecular structure and biological function. By understanding how its diethyl ester group and 2H-1-benzopyran-7-yl scaffold contribute to its activity, researchers can design more effective therapies for a wide range of diseases. This compound remains a focal point of innovation in modern pharmaceutical science.

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